molecular formula C16H24N4O3 B13513641 Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13513641
M. Wt: 320.39 g/mol
InChI Key: HGUGZDRLNZDAST-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carbamate group at position 1 and a 3-carbamoylpyridin-2-yl substituent at position 4. The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, provides structural flexibility and serves as a versatile scaffold in medicinal chemistry. The tert-butyl carbamate (Boc) group acts as a protective moiety for the secondary amine, enhancing stability during synthesis. The 3-carbamoylpyridin-2-yl substituent introduces hydrogen-bonding capabilities via the carbamoyl (–CONH₂) group, which may enhance solubility and biological interactions.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-5-8-19(10-11-20)14-12(13(17)21)6-4-7-18-14/h4,6-7H,5,8-11H2,1-3H3,(H2,17,21)

InChI Key

HGUGZDRLNZDAST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Route Description References
Route A: Multi-step heterocyclic synthesis Involves initial formation of the diazepane ring, followed by substitution with a pyridinyl derivative bearing a carbamoyl group ,
Route B: Cross-coupling approach Utilizes palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach pyridinyl units to a diazepane precursor ,
Route C: Carbamoylation of pyridine derivatives Starts with 2-aminopyridine derivatives, which are carbamoylated, then coupled with diazepane intermediates ,

Detailed Synthesis Pathway

Step 1: Synthesis of the Diazepane Core

The diazepane ring is typically synthesized via:

Reaction Conditions:

Parameter Conditions References
Solvent Dichloromethane (DCM), ethanol ,
Catalyst None typically, but bases like potassium carbonate (K2CO3) are common ,
Temperature Reflux ,

Step 3: Carbamoylation of the Pyridine Ring

  • Reagents: Carbamoyl chlorides or isocyanates are used to introduce the carbamoyl group at the 3-position of pyridine.
  • Reaction: Nucleophilic attack of pyridine nitrogen or amino group on carbamoyl chloride.

Reaction Conditions:

Parameter Conditions References
Solvent Dichloromethane or acetonitrile ,
Catalyst None required ,
Temperature 0–25°C ,

Step 4: Final Deprotection and Purification

  • Deprotection: Removal of protecting groups, if any, under acidic or basic conditions.
  • Purification: Column chromatography over silica gel, eluting with ethyl acetate/hexanes mixtures.

Representative Reaction Scheme

Step 1: Diazepane ring formation
Diamine precursor + dihaloalkane → Diazepane core

Step 2: Coupling with pyridinyl derivative
Pyridinyl halide + Diazepane → Pyridinyl-diazepane intermediate

Step 3: Carbamoylation
Pyridinyl amino group + Carbamoyl chloride → 3-Carbamoylpyridin-2-yl derivative

Step 4: Boc protection
Final compound + Boc anhydride → Tert-butyl protected derivative

Purification and Characterization

  • Purification: Flash chromatography, recrystallization.
  • Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

Summary of Key Data

Parameter Details
Typical Yield 40–70% per step
Reaction Time 12–48 hours depending on step
Purity >95% after chromatography
Major Challenges Selective functionalization, protecting group management

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the pyridine ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

Scientific Research Applications

Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight CAS No. Key Properties/Applications Reference
tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate 5-Cyanopyridin-2-yl C₁₆H₂₂N₄O₂ 302.37 683274-60-4 High lipophilicity (logP ~2); potential CNS agent
tert-Butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate 3-Cyano-6-(furan-2-yl)pyridin-2-yl C₂₀H₂₄N₄O₃ 368.40 946385-66-6 Enhanced aromaticity; possible kinase inhibitor
tert-Butyl 4-(carboxy)-1,4-diazepane-1-carboxylate Carboxylic acid (–COOH) C₁₁H₁₉ClN₂O₃ 262.73 1380171-14-1 Acidic functionality; intermediate for conjugation
tert-Butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate 2-Chloroacetyl C₁₂H₂₁ClN₂O₃ 276.76 N/A Electrophilic reactivity; precursor for alkylation
tert-Butyl 4-(3-methylbutanoyl)-1,4-diazepane-1-carboxylate 3-Methylbutanoyl C₁₅H₂₆N₂O₃ 282.38 N/A Lipophilic side chain; potential prodrug design
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate Dual tert-butyl carbamate groups C₁₄H₂₄N₂O₄ 284.35 882645-09-2 Increased steric bulk; stabilizes ring conformation

Structural and Functional Differences

  • Substituent Effects: The 3-carbamoylpyridin-2-yl group in the target compound offers hydrogen-bond donor/acceptor capacity, contrasting with the 5-cyanopyridin-2-yl group (), which is less polar and more lipophilic. This difference may influence solubility and target-binding specificity . Carboxy (–COOH) and chloroacetyl substituents () introduce reactive handles for further derivatization, whereas 3-methylbutanoyl () enhances lipophilicity for membrane penetration .
  • Synthetic Routes: Analogs like tert-butyl 4-((5-(aminomethyl)thiophen-2-yl)sulfonyl)-1,4-diazepane-1-carboxylate () are synthesized via sulfonylation of N-Boc-homopiperazine, suggesting that similar coupling reactions (e.g., nucleophilic substitution, amidation) could apply to the target compound . Column chromatography (30–40% ethyl acetate/hexanes) is commonly used for purification, as seen in for compound 10m (54% yield) .
  • Biological Activity: The carbamoyl group may improve binding to biological targets (e.g., enzymes, transporters) compared to non-polar groups. Pyridine-containing analogs (e.g., ) are explored for central nervous system (CNS) targets due to their balanced logP values (~2–3) .

Physicochemical Properties

  • Molecular Weight and logP: The target compound’s molecular weight is estimated to be ~318–330 g/mol (based on analogs), with a logP influenced by the carbamoyl group. This contrasts with the lower logP of carboxy derivatives () and higher logP of 3-methylbutanoyl analogs () .

Biological Activity

Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 2613385-84-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 246.26 g/mol
  • SMILES Notation : O=C(N1CCCN(CC1)c1ncccc1C(=O)N)OC(C)(C)C

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymes : Compounds in this class may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. This inhibition can prevent the breakdown of neurotransmitters and reduce amyloid plaque formation associated with Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta (Aβ) peptides. For instance, one study found that a structurally similar compound improved astrocyte viability in the presence of Aβ .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α, which are implicated in neuroinflammation and neurodegenerative processes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Mechanism Reference
Enzyme InhibitionAcetylcholinesterase and β-secretase inhibition
NeuroprotectionEnhanced cell viability against Aβ toxicity
Anti-inflammatoryReduction of TNF-α levels

Case Study 1: Neuroprotective Effects

In a study assessing the protective effects against Aβ-induced cytotoxicity, a related compound demonstrated a significant increase in astrocyte cell viability when co-treated with Aβ. The results indicated a protective mechanism that could be attributed to the inhibition of oxidative stress pathways.

Case Study 2: Cognitive Enhancement

Another study explored the cognitive-enhancing effects of a similar compound in animal models. The results showed improved memory performance in tasks requiring spatial navigation, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate, and how can purity be maximized?

  • Methodological Answer : Synthesis typically begins with Boc-protected diazepane intermediates. Key steps include:

Coupling Reactions : Use tert-butyl 1,4-diazepane-1-carboxylate derivatives with substituted pyridine precursors. For example, nucleophilic substitution or amidation under anhydrous conditions (e.g., THF or DCM, with TEA as a base) .

Purification : Column chromatography (hexanes/EtOAC with 0.25% Et₃N) improves yield and purity. Monitor via TLC or HPLC .

Yield Optimization : Adjust catalysts (e.g., Pd for cross-coupling) and reaction times. For example, refluxing in acetonitrile at 80°C for 12 hours achieves ~60–70% yield in analogous compounds .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamoylpyridinyl moiety (aromatic protons δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are accessible .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for modifying this compound to enhance biological activity?

  • Methodological Answer : Focus on:
  • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., bromo, nitro) at the pyridine’s 3-position increases electrophilicity, potentially enhancing receptor binding .
  • Diazepane Ring Flexibility : Compare 1,4-diazepane analogs (e.g., tert-butyl 4-(6-bromopyridin-2-yl) derivatives) to assess conformational effects on activity. Use molecular docking to predict binding modes .
  • Functional Group Trade-offs : For example, replacing the tert-butyl carbamate with a sulfonyl group (e.g., 2-nitrobenzenesulfonyl) alters solubility and metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data across analogs?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) .
  • Validate Purity : Trace impurities (e.g., residual Pd catalysts) may skew results. Confirm purity via HPLC (>95%) before biological testing .
  • Cross-Reference Analog Data : Compare with structurally similar compounds (e.g., tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate, Similarity Index 0.91) to identify trends .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Modeling : Use tools like SwissADME to predict logP (lipophilicity) and CYP450 interactions. For example, the tert-butyl group may reduce metabolic clearance .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., kinases) to optimize binding free energy .
  • Density Functional Theory (DFT) : Calculate charge distribution on the carbamoyl group to guide electrophilic modification .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store at –20°C in anhydrous DMSO to prolong shelf life .

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